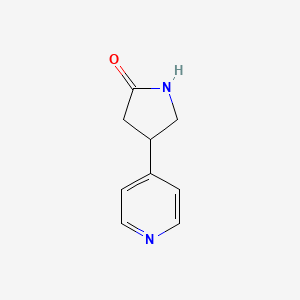
4-(Pyridin-4-yl)pyrrolidin-2-one
概要
説明
“4-(Pyridin-4-yl)pyrrolidin-2-one” is a compound that belongs to the class of organic compounds known as quinolines and derivatives . These compounds contain a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of “4-(Pyridin-4-yl)pyrrolidin-2-one” involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthesis process is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Molecular Structure Analysis
The molecular weight of “4-(Pyridin-4-yl)pyrrolidin-2-one” is 162.19 . The InChI code for this compound is 1S/C9H10N2O/c12-9-5-8(6-11-9)7-1-3-10-4-2-7/h1-4,8H,5-6H2, (H,11,12) .Chemical Reactions Analysis
The pyrrolidine ring in “4-(Pyridin-4-yl)pyrrolidin-2-one” is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Pyridin-4-yl)pyrrolidin-2-one” include a dipole moment of 1.9039, polarizability of 3.23017E-23 esu, and first-order hyperpolarizability of 1.51981E-30 esu .科学的研究の応用
Antimalarial Activity
The compound “4-(Pyridin-4-yl)pyrrolidin-2-one” has been identified as a potential inhibitor of the Plasmodium Cytoplasmic Prolyl-tRNA Synthetase . This enzyme is a clinically validated antimalarial target, and the compound’s derivatives have shown promise as a novel antimalarial scaffold .
Drug Discovery
The pyrrolidine ring, a key component of “4-(Pyridin-4-yl)pyrrolidin-2-one”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .
Synthesis of Alkaloids
Pyrrolidin-2-ones, such as “4-(Pyridin-4-yl)pyrrolidin-2-one”, have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.
Synthesis of Unusual β-Amino Acids
“4-(Pyridin-4-yl)pyrrolidin-2-one” and its derivatives have been used in the synthesis of unusual β-amino acids such as statin . These unusual β-amino acids have potential applications in the development of new pharmaceuticals.
Treatment of Diseases of the Nervous System
Compounds similar to “4-(Pyridin-4-yl)pyrrolidin-2-one” have been used to treat diseases of the nervous system . The pyrrolo[3,4-c]pyridine scaffold, which is similar to the pyrrolidin-2-one structure, has shown potential in this field .
Treatment of Immune System Disorders
Pyrrolo[3,4-c]pyridines, similar to “4-(Pyridin-4-yl)pyrrolidin-2-one”, have been used in the treatment of immune system disorders . The compounds have shown potential in modulating the immune response .
Safety and Hazards
将来の方向性
The future directions for “4-(Pyridin-4-yl)pyrrolidin-2-one” include its potential use in the treatment of malaria. Preliminary off-target profile and oral efficacy in a humanized murine model of Pf malaria suggest that “4-(Pyridin-4-yl)pyrrolidin-2-one” derivatives represent a promising starting point for the identification of novel antimalarial prophylactic agents .
作用機序
Target of Action
The primary target of the compound 4-(Pyridin-4-yl)pyrrolidin-2-one is the Prolyl-tRNA synthetase (PRS), a clinically validated antimalarial target . PRS plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule .
Mode of Action
4-(Pyridin-4-yl)pyrrolidin-2-one interacts with its target, the Prolyl-tRNA synthetase, by binding to the ATP-site of the enzyme . This interaction inhibits the function of the enzyme, disrupting the protein synthesis process within the cell .
Biochemical Pathways
The inhibition of Prolyl-tRNA synthetase by 4-(Pyridin-4-yl)pyrrolidin-2-one affects the protein synthesis pathway . This disruption in protein synthesis leads to a decrease in the production of essential proteins, affecting various downstream cellular processes and functions .
Pharmacokinetics
The pyrrolidine ring, a key structural component of the compound, is known to be a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of 4-(Pyridin-4-yl)pyrrolidin-2-one.
Result of Action
The result of the action of 4-(Pyridin-4-yl)pyrrolidin-2-one is the inhibition of protein synthesis within the cell due to the disruption of Prolyl-tRNA synthetase activity . This leads to a decrease in the production of essential proteins, affecting various cellular processes and functions .
特性
IUPAC Name |
4-pyridin-4-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-5-8(6-11-9)7-1-3-10-4-2-7/h1-4,8H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGECHVBQXAJIFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1268132-89-3 | |
| Record name | 4-(pyridin-4-yl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468077.png)
![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468079.png)

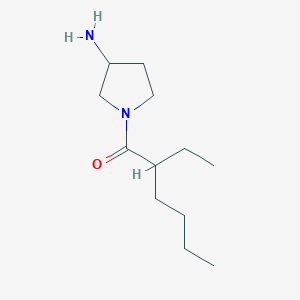

![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468088.png)
![1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468090.png)


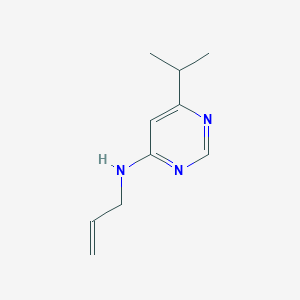
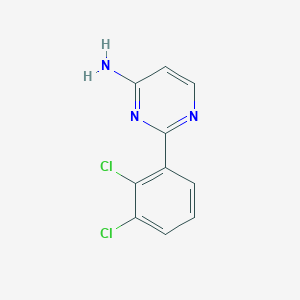
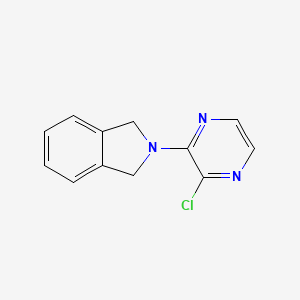
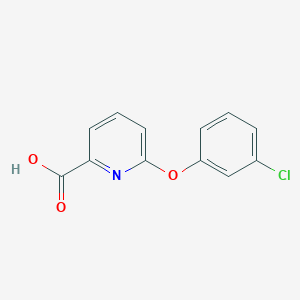
![2-[4-(Pyrazin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1468099.png)